RD3-0028

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

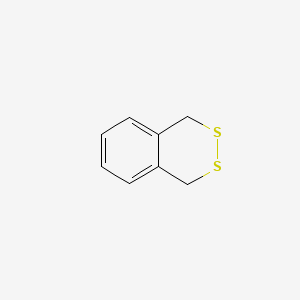

Structure

3D Structure

Properties

Molecular Formula |

C8H8S2 |

|---|---|

Molecular Weight |

168.3 g/mol |

IUPAC Name |

1,4-dihydro-2,3-benzodithiine |

InChI |

InChI=1S/C8H8S2/c1-2-4-8-6-10-9-5-7(8)3-1/h1-4H,5-6H2 |

InChI Key |

KGFBVQXWAXWGDL-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2CSS1 |

Synonyms |

RD3 0028 RD3-0028 |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of RD3-0028 Against Respiratory Syncytial Virus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

RD3-0028 is a potent and selective small molecule inhibitor of the Respiratory Syncytial Virus (RSV). This technical guide delineates the current understanding of its mechanism of action, consolidating available data to support its role as a viral fusion inhibitor that targets the RSV fusion (F) protein. This document provides a comprehensive overview of its antiviral activity, the molecular basis of its inhibitory action, and detailed experimental protocols relevant to its study.

Introduction

Respiratory Syncytial Virus (RSV) is a leading cause of lower respiratory tract infections, particularly in infants and the elderly. The RSV F protein is a class I viral fusion protein essential for viral entry into host cells and the formation of syncytia, characteristic of RSV infection. The F protein undergoes a significant conformational change from a metastable prefusion state to a stable postfusion state to mediate membrane fusion. This transition makes the F protein a prime target for antiviral drug development. This compound, a benzodithiin compound, has demonstrated significant and selective anti-RSV activity in vitro and in vivo, positioning it as a promising therapeutic candidate.

Antiviral Activity of this compound

This compound exhibits potent inhibitory effects against various strains of RSV, including both subgroup A and B clinical isolates. Its efficacy has been shown to be superior to that of ribavirin, a currently licensed antiviral for severe RSV infections.

Quantitative Antiviral Data

The following table summarizes the key quantitative data regarding the antiviral activity and cytotoxicity of this compound.

| Parameter | Value | Cell Line | Virus Strain | Reference |

| EC50 | 4.5 µM | HeLa | Long | [1] |

| CC50 | 271.0 µM | HeLa | N/A | [1] |

| Selectivity Index (SI) | >60 | HeLa | Long | [1] |

EC50 (50% Effective Concentration): The concentration of this compound that inhibits RSV replication by 50%. CC50 (50% Cytotoxic Concentration): The concentration of this compound that causes a 50% reduction in cell viability. Selectivity Index (SI): Calculated as CC50/EC50, a measure of the compound's therapeutic window.

Mechanism of Action: Inhibition of Viral Fusion

Targeting the RSV Fusion (F) Protein

While direct binding studies for this compound are not extensively published, the evidence strongly suggests that it targets the RSV F protein. This is analogous to other small molecule fusion inhibitors like BMS-433771, for which resistance mutations have been mapped to the F1 subunit of the F protein. These inhibitors are known to bind to a pocket within the central cavity of the prefusion F protein, stabilizing it and preventing the conformational changes necessary for membrane fusion.

Proposed Signaling Pathway of Inhibition

The following diagram illustrates the proposed mechanism by which this compound inhibits RSV entry.

Caption: Proposed mechanism of this compound action against RSV.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize RSV fusion inhibitors like this compound.

Plaque Reduction Assay

This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by a certain percentage (e.g., 50% for EC50).

Protocol:

-

Cell Seeding: Seed HEp-2 or other susceptible cells in 6-well plates and grow to confluence.

-

Virus Preparation: Prepare serial dilutions of the RSV stock.

-

Infection: Infect the cell monolayers with a standardized amount of RSV (e.g., 100 plaque-forming units per well) in the presence of serial dilutions of this compound.

-

Overlay: After a 1-2 hour adsorption period, remove the inoculum and overlay the cells with a medium containing 0.5% methylcellulose and the corresponding concentration of this compound.

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for 4-5 days until plaques are visible.

-

Staining and Counting: Fix the cells with a solution of 10% formalin and stain with 0.5% crystal violet. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control for each drug concentration and determine the EC50 value.

Cell-Based Fusion (Syncytia Formation) Assay

This assay assesses the ability of a compound to inhibit the cell-to-cell fusion that forms syncytia, a hallmark of RSV infection.

Protocol:

-

Cell Seeding: Plate HEp-2 cells in 96-well plates.

-

Infection: Infect the cells with RSV at a low multiplicity of infection (MOI).

-

Compound Addition: After an initial period of infection to allow for viral entry and protein expression (e.g., 16 hours), add serial dilutions of this compound to the culture medium.

-

Incubation: Incubate for an additional 24-48 hours to allow for syncytia formation.

-

Quantification: Fix and stain the cells. The extent of syncytia formation can be quantified by microscopy or by using a reporter gene assay where cell fusion activates a reporter gene (e.g., luciferase).

-

Data Analysis: Determine the concentration of this compound that inhibits syncytia formation by 50%.

Experimental Workflow Diagram

The following diagram outlines the general workflow for evaluating the anti-RSV activity of a compound like this compound.

Caption: Experimental workflow for characterizing this compound.

Conclusion

This compound is a selective and potent inhibitor of RSV with a mechanism of action centered on the inhibition of viral fusion. By targeting the essential F protein, this compound prevents the entry of the virus into host cells and the subsequent formation of syncytia. The data presented in this guide provide a strong foundation for its further development as a therapeutic agent against RSV infection. Future studies should focus on elucidating the precise binding site of this compound on the F protein and further characterizing its in vivo efficacy and safety profile.

References

An In-depth Technical Guide on RD3-0028: A Benzodithiin Derivative with Potent Antiviral Activity Against Respiratory Syncytial Virus

For Researchers, Scientists, and Drug Development Professionals

Introduction

RD3-0028 is a benzodithiin derivative identified as a highly potent and selective inhibitor of Respiratory Syncytial Virus (RSV) replication in vitro.[1][2] RSV is a leading cause of lower respiratory tract infections, particularly in infants and the elderly, making the development of effective antiviral therapeutics a significant public health priority. This compound has demonstrated superior in vitro efficacy compared to ribavirin, a broad-spectrum antiviral agent sometimes used in severe RSV infections.[1][2] This technical guide provides a comprehensive overview of the available data on this compound, including its antiviral activity, specificity, and the experimental protocols used for its characterization.

Antiviral Activity and Specificity of Benzodithiin Derivatives

This compound, chemically known as 1,4-dihydro-2,3-benzodithiin, is the most potent and selective compound among a series of benzodithiin derivatives tested for anti-RSV activity.[1][2] Its efficacy has been demonstrated against both RSV subgroups A and B, as well as clinical isolates of the virus.[1][2]

A key characteristic of this compound is its high specificity for RSV. Studies have shown that it does not inhibit the replication of other common viruses, including influenza A virus, measles virus, herpes simplex virus types 1 and 2, or human cytomegalovirus.[1][2] This specificity suggests a targeted mechanism of action against an RSV-specific process or component.

The antiviral potency and cytotoxic concentration of this compound and related benzodithiin derivatives are summarized in the table below. The Selectivity Index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50), highlights the therapeutic window of these compounds.

| Compound Name | Chemical Name | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| This compound | 1,4-dihydro-2,3-benzodithiin | 4.5 | 271.0 | 60.2 |

| RD3-0270 | 1,4-dihydro-6-methyl-2,3-benzodithiin | >20 | >20 | |

| RD3-0284 | 1,4-dihydro-5-methyl-1-2,3-benzodithiin | >20 | >20 | |

| Ribavirin | (Reference) | - | - | <10 |

Mechanism of Action

The precise molecular mechanism of action of this compound has not been fully elucidated in the available literature. It is known to be a potent inhibitor of RSV replication, suggesting that it targets a critical step in the viral life cycle after entry into the host cell.[1][2] Potential targets for such replication inhibitors include the viral RNA-dependent RNA polymerase (RdRp), the nucleoprotein (N), or other components of the replication-transcription complex.

Further research, such as time-of-addition assays, resistance mutation studies, and biochemical assays with purified viral proteins, is required to identify the specific molecular target of this compound and to fully understand its inhibitory mechanism.

Experimental Protocols

The primary method used to determine the antiviral activity and cytotoxicity of this compound is a modified 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][2] Below is a detailed methodology for a typical in vitro anti-RSV assay.

Modified MTT Assay for Antiviral Efficacy and Cytotoxicity

Objective: To determine the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) of a test compound against Respiratory Syncytial Virus.

Materials:

-

Cell Line: HEp-2 or a similar susceptible cell line.

-

Virus: RSV strain (e.g., A2 strain) at a known titer.

-

Test Compound: this compound or other benzodithiin derivatives.

-

Culture Medium: Eagle's Minimum Essential Medium (MEM) supplemented with fetal bovine serum (FBS), L-glutamine, and antibiotics.

-

MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilizing Agent: Dimethyl sulfoxide (DMSO) or a solution of sodium dodecyl sulfate (SDS) in dilute hydrochloric acid.

-

96-well microtiter plates.

-

CO2 incubator.

-

Microplate reader.

Experimental Workflow:

Procedure:

-

Cell Plating: Seed HEp-2 cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation at 37°C in a 5% CO2 atmosphere.

-

Compound Preparation: Prepare a series of dilutions of the test compound (e.g., this compound) in culture medium.

-

Infection: Aspirate the culture medium from the cell monolayers and infect the cells with a predetermined multiplicity of infection (MOI) of RSV. Include uninfected control wells.

-

Treatment: Immediately after infection, add the different concentrations of the test compound to the appropriate wells. Include wells with infected, untreated cells (virus control) and uninfected, untreated cells (cell control).

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient to allow for the development of viral cytopathic effect (CPE) in the virus control wells (typically 4-5 days).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

-

Solubilization: Add a solubilizing agent to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis:

-

CC50 Determination: The cytotoxicity of the compound is determined from the uninfected wells. The CC50 is the concentration of the compound that reduces cell viability by 50% compared to the untreated cell control.

-

EC50 Determination: The antiviral activity is determined from the infected wells. The EC50 is the concentration of the compound that inhibits the viral CPE by 50% compared to the virus control.

-

Signaling Pathways in RSV Infection

While the specific signaling pathways modulated by this compound are yet to be identified, it is crucial for drug development professionals to understand the general host cell signaling pathways that are activated or manipulated during an RSV infection. RSV is known to interact with and modulate several key cellular pathways to facilitate its replication and evade the host immune response.

This diagram illustrates that upon infection, RSV can be recognized by pattern recognition receptors such as Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs). This recognition triggers downstream signaling cascades, including the NF-κB, IRF3/7, and MAPK pathways, leading to the production of pro-inflammatory cytokines, chemokines, and interferons. Concurrently, RSV can manipulate pathways like the PI3K/Akt pathway to promote its own replication and regulate apoptosis. An effective antiviral like this compound could potentially interfere with one or more of these viral or host processes.

Conclusion and Future Directions

This compound stands out as a promising anti-RSV compound due to its high potency and selectivity. The benzodithiin scaffold represents an important chemical structure for the development of novel RSV inhibitors.[1] While the initial in vitro characterization is compelling, further research is essential to advance this compound or related analogues towards clinical development.

Key future research directions should include:

-

Mechanism of Action Studies: Elucidating the precise molecular target of this compound is critical. This will enable structure-activity relationship (SAR) studies for lead optimization and provide a deeper understanding of its antiviral activity.

-

In Vivo Efficacy and Pharmacokinetics: Evaluating the efficacy, safety, and pharmacokinetic profile of this compound in relevant animal models of RSV infection is a necessary next step.

-

Resistance Profiling: Investigating the potential for RSV to develop resistance to this compound and identifying any resulting mutations will be crucial for its long-term viability as a therapeutic agent.

References

The Effect of RD3-0028 on Respiratory Syncytial Virus: A Technical Overview of its Antiviral Activity

For Immediate Release

This technical guide provides an in-depth analysis of the benzodithiin compound RD3-0028 and its inhibitory effects on Respiratory Syncytial Virus (RSV). While the precise mechanism of action of this compound is still under investigation, this document summarizes the current understanding of its potent antiviral properties, with a focus on the context of the RSV fusion (F) protein, a critical component for viral entry and pathogenesis. This guide is intended for researchers, scientists, and drug development professionals working on antiviral therapies for RSV.

Introduction to Respiratory Syncytial Virus and the Fusion (F) Protein

Respiratory Syncytial Virus (RSV) is a leading cause of acute lower respiratory tract infections, particularly in infants, young children, and immunocompromised individuals. The virus possesses two major surface glycoproteins: the attachment (G) protein and the fusion (F) protein. The F protein is a class I fusion protein essential for the entry of the virus into host cells by mediating the fusion of the viral envelope with the host cell membrane.

The F protein is initially synthesized as an inactive precursor, F0. For the virus to become infectious, F0 must undergo proteolytic processing by a host cell furin-like protease. This cleavage occurs at two distinct sites, resulting in two disulfide-linked subunits, F1 and F2, and the release of a small glycopeptide, p27. This processing is a critical step for the F protein to adopt its mature, metastable prefusion conformation, which is primed to undergo the conformational changes necessary to drive membrane fusion.

This compound: A Potent Inhibitor of RSV Replication

This compound is a benzodithiin derivative that has demonstrated significant antiviral activity against RSV in both in vitro and in vivo models. It has been shown to be more potent and selective than ribavirin, the only small molecule currently licensed for the treatment of severe RSV infections. While the direct impact of this compound on the proteolytic processing of the RSV F protein has not been explicitly elucidated in published research, its profound effect on inhibiting viral replication suggests an interference with a critical step in the viral life cycle.

Quantitative Antiviral Activity of this compound

The antiviral efficacy of this compound has been quantified in various studies. The following table summarizes the key in vitro activity data for this compound against different RSV strains.

| Parameter | Value | Assay Method | Cell Line | RSV Strain(s) | Reference |

| EC50 | 4.5 µM | MTT Assay | HeLa | Long | [1] |

| EC50 Range | 4.5 - 11.0 µM | MTT Assay | HeLa | Subgroups A and B, clinical isolates | [1] |

| CC50 | 271.0 µM | MTT Assay | HeLa | N/A | [1] |

| Selectivity Index (SI) | >60 | (CC50/EC50) | HeLa | Long | [1] |

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index.

In Vivo Efficacy of this compound

Studies in immunosuppressed mouse models of RSV infection have demonstrated the in vivo therapeutic potential of this compound. Aerosol administration of the compound has been shown to be particularly effective.

| Animal Model | Treatment Regimen | Key Findings | Reference |

| Immunosuppressed (cyclophosphamide-treated) BALB/c mice | 7 mg/mL this compound aerosol for 2 hours, twice daily for 3 days | Significantly reduced pulmonary virus titers. Preserved lung architecture and reduced inflammatory infiltrates. | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound and other anti-RSV compounds.

In Vitro Antiviral Activity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and, by extension, the cytopathic effect of a virus.

Protocol:

-

Cell Seeding: Seed HeLa cells in a 96-well microtiter plate at a density of 3 x 10^4 cells/well.

-

Compound Preparation: Prepare serial dilutions of this compound in culture medium.

-

Infection and Treatment: Add the diluted compound and a suspension of RSV (e.g., Long strain at a multiplicity of infection of 0.1) to the wells containing the cells.

-

Incubation: Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator, or until the cytopathic effect is evident in the virus control wells.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Add a solubilization solution (e.g., acidified isopropanol) to dissolve the formazan crystals.

-

Data Acquisition: Measure the optical density at 570 nm using a microplate reader.

-

Analysis: Calculate the EC50 value by plotting the percentage of cell viability against the compound concentration.

Syncytium Formation Assay

This assay qualitatively and quantitatively assesses the ability of the RSV F protein to induce cell-cell fusion, resulting in the formation of multinucleated giant cells (syncytia).

Protocol:

-

Cell Seeding: Plate HEp-2 or a similar susceptible cell line in 24-well plates and allow them to reach 80-90% confluency.

-

Infection: Infect the cells with RSV at a low multiplicity of infection in the presence of serial dilutions of the test compound (e.g., this compound).

-

Incubation: Incubate the plates for 48-72 hours at 37°C to allow for syncytia formation.

-

Fixation and Staining: Fix the cells with methanol and stain with a solution such as Giemsa or an immunofluorescent stain targeting the RSV F protein.

-

Visualization and Quantification: Observe the formation of syncytia under a microscope. The number and size of syncytia can be quantified to determine the inhibitory effect of the compound.

In Vivo Mouse Model of RSV Infection

This protocol describes a common method for evaluating the efficacy of antiviral compounds against RSV in a living organism.

Protocol:

-

Immunosuppression: Administer cyclophosphamide to BALB/c mice to enhance their susceptibility to RSV infection.

-

Infection: Intranasally inoculate the mice with a defined titer of RSV (e.g., A2 strain).

-

Treatment: Administer this compound via the desired route (e.g., aerosol) at specified concentrations and time points post-infection. A control group should receive a vehicle control.

-

Monitoring: Monitor the mice for signs of illness and weight loss.

-

Endpoint Analysis: At a predetermined time point (e.g., day 4 post-infection), euthanize the mice and harvest the lungs.

-

Viral Titer Determination: Homogenize the lung tissue and determine the viral titer using a plaque assay on a susceptible cell line (e.g., HEp-2).

-

Histopathology: Fix a portion of the lung tissue for histological analysis to assess the degree of inflammation and tissue damage.

Visualizing the Landscape of RSV F Protein and Antiviral Action

The following diagrams illustrate key concepts related to RSV F protein function and the workflow for antiviral evaluation.

Caption: RSV F Protein Maturation and Fusion Cascade.

Caption: High-Throughput Antiviral Drug Discovery Workflow.

Conclusion and Future Directions

This compound is a promising anti-RSV compound with potent activity demonstrated in both cell culture and animal models. While its specific molecular target within the RSV replication cycle remains to be fully elucidated, its efficacy highlights the potential of small molecule inhibitors for the treatment of RSV infections. Future research should focus on pinpointing the precise mechanism of action of this compound, including its potential interactions with the RSV F protein or other viral and host factors essential for replication. A deeper understanding of how this compound inhibits RSV will be crucial for the development of this and other novel benzodithiin derivatives as effective and safe therapeutics for RSV disease.

References

Preclinical Profile of RD3-0028: A Novel Antiviral Agent for Respiratory Syncytial Virus

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

RD3-0028 is a benzodithiin compound identified as a potent and selective inhibitor of Respiratory Syncytial Virus (RSV) replication. This document provides a comprehensive overview of the early research and preclinical studies of this compound, summarizing its in vitro and in vivo efficacy, pharmacokinetic profile, and mechanism of action. The data presented herein demonstrates that this compound holds promise as a potential therapeutic agent for RSV infections, exhibiting superior antiviral activity compared to ribavirin in preclinical models. This guide is intended to provide researchers, scientists, and drug development professionals with a detailed technical foundation for further investigation and development of this compound.

In Vitro Antiviral Activity and Cytotoxicity

This compound has demonstrated significant and selective antiviral activity against various strains of Respiratory Syncytial Virus in cell culture.[1] Its efficacy is notably higher than that of ribavirin, a drug previously used for severe RSV infections.[1]

Quantitative In Vitro Data

The following table summarizes the key quantitative data from in vitro studies of this compound.

| Parameter | Value | Cell Line | Method | Reference |

| EC50 (50% Effective Concentration) | 4.5 µM | HEp-2 | MTT Assay | [1] |

| CC50 (50% Cytotoxic Concentration) | 271.0 µM | HEp-2 | MTT Assay | [1] |

| Selectivity Index (CC50/EC50) | 60.2 | HEp-2 | - | [1] |

| Antiviral Spectrum | No activity against measles virus, influenza A virus, herpes simplex virus types 1 and 2, or human cytomegalovirus. | - | - | [1][2] |

Experimental Protocol: In Vitro Antiviral Assay (MTT Method)

The antiviral activity of this compound was determined using a colorimetric MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay, which measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Preparation: HEp-2 cells were seeded in 96-well plates and incubated until a confluent monolayer was formed.

-

Virus Infection: The cell culture medium was removed, and the cells were infected with RSV at a specific multiplicity of infection (MOI).

-

Compound Addition: Serial dilutions of this compound were added to the infected cells. Control wells included virus-infected cells without the compound and uninfected cells.

-

Incubation: The plates were incubated for a period that allows for multiple rounds of viral replication, typically 4-5 days.

-

MTT Assay: The supernatant was removed, and MTT solution was added to each well. After incubation, the formazan crystals were dissolved, and the absorbance was read using a microplate reader.

-

Data Analysis: The EC50 was calculated as the concentration of this compound that protected 50% of the cells from the virus-induced cytopathic effect. The CC50 was determined in parallel on uninfected cells.

In Vivo Efficacy in a Murine Model of RSV Infection

The in vivo antiviral efficacy of this compound was evaluated in an immunosuppressed mouse model of RSV infection. The compound was administered as an aerosol, a clinically relevant route for respiratory viruses.[3][4]

Quantitative In Vivo Data

The following table summarizes the key findings from the in vivo efficacy studies.

| Animal Model | Treatment Regimen | Efficacy Endpoint | Result | Reference |

| Immunosuppressed BALB/c mice | Aerosolized this compound (7 mg/mL) for 2 hours, twice daily for 3 days | Reduction in pulmonary virus titer | ~65% reduction compared to untreated controls | [4] |

| Immunosuppressed BALB/c mice | Aerosolized this compound | Comparison with Ribavirin | Minimal effective dose significantly less than that of ribavirin | [3] |

| Immunosuppressed BALB/c mice | Aerosolized this compound | Lung Histopathology | Preservation of lung architecture and reduction in pulmonary inflammatory infiltrates | [3] |

Experimental Protocol: In Vivo Murine RSV Infection Model

-

Animal Model: BALB/c mice were immunosuppressed with cyclophosphamide (CYP) to ensure susceptibility to RSV infection.[4]

-

Virus Inoculation: Mice were intranasally inoculated with a defined plaque-forming unit (PFU) count of RSV.[3]

-

Aerosol Administration: this compound was administered using a head-exposure aerosol system. The aerosol was generated from a solution of this compound in 10% DMSO with 1% Tween 80.[4]

-

Dosing Regimen: Treatment was initiated post-infection and continued for 3 consecutive days, with two 2-hour aerosol exposures per day.[4]

-

Efficacy Assessment: On day 4 post-infection, mice were euthanized, and their lungs were harvested.[3] Pulmonary virus titers were determined by a plaque assay on HEp-2 cells.[4] Lung tissue was also collected for histopathological analysis.[3]

Pharmacokinetic Profile

The pharmacokinetic properties of this compound were investigated in rats following aerosol and oral administration.

Quantitative Pharmacokinetic Data

| Species | Route of Administration | Key Pharmacokinetic Parameters | Value | Reference |

| Rat | Aerosol | Plasma half-life (t1/2) | 2.2 ± 0.1 hours | [2] |

| Rat | Aerosol | Excretion (24 hours) | 89.3% in urine, 4.5% in feces | [2] |

| Rat | Aerosol | Tissue Distribution | Higher concentrations in lung and trachea compared to other tissues | [2] |

Experimental Protocol: Pharmacokinetic Study in Rats

-

Animal Model: Male Sprague-Dawley rats were used for the study.

-

Compound Administration: 14C-labeled this compound was administered either as a single aerosol treatment or by oral gavage.

-

Sample Collection: Blood, urine, and feces were collected at various time points. Tissues were collected at the end of the study.

-

Analysis: The concentration of radioactivity in the samples was determined by liquid scintillation counting.

-

Pharmacokinetic Parameters: Plasma concentration-time profiles were used to calculate key pharmacokinetic parameters such as half-life, clearance, and volume of distribution.

Mechanism of Action

Studies on the mechanism of action of this compound indicate that it inhibits a late stage of the RSV replication cycle.

Key Mechanistic Findings

-

Late-Stage Inhibition: Time-of-addition experiments showed that this compound was effective even when added up to 16 hours after viral infection, suggesting it does not target early events like viral entry.[2]

-

No Direct Virucidal Effect: The compound did not directly inactivate RSV particles.[2]

-

Interference with F Protein Processing: It is proposed that this compound interferes with the intracellular processing of the RSV fusion (F) protein, which is crucial for the formation of infectious progeny virus.[2][5] This leads to a loss of infectivity of the newly produced viral particles.[2]

Visualizing the Proposed Mechanism and Experimental Workflow

Conclusion

The early research and preclinical data for this compound strongly support its continued development as a potential antiviral therapeutic for RSV. Its potent and selective in vitro activity, significant in vivo efficacy in a relevant animal model when administered via a clinically viable route, favorable pharmacokinetic profile with good lung distribution, and its novel mechanism of action targeting a late stage of viral replication make it a compelling candidate. Further studies, including toxicology and clinical trials, are warranted to fully elucidate the therapeutic potential of this compound in the treatment of RSV infections.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Efficacy of this compound aerosol treatment against respiratory syncytial virus infection in immunosuppressed mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Efficacy of this compound Aerosol Treatment against Respiratory Syncytial Virus Infection in Immunosuppressed Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploring the secrets of virus entry: the first respiratory syncytial virus carrying beta lactamase - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: RD3-0028 for In Vivo RSV Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

RD3-0028 is a benzodithiin compound that has demonstrated potent and selective antiviral activity against the Respiratory Syncytial Virus (RSV).[1][2][3] In vitro studies have shown its efficacy in inhibiting the replication of both subgroup A and B RSV strains.[2] This document provides detailed application notes and protocols for the in vivo administration and dosage of this compound in a mouse model of RSV infection, based on preclinical research. The primary method of administration discussed is aerosol delivery, which has proven effective in reducing viral titers and lung pathology in immunosuppressed mice.[1][2][4]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vivo studies of this compound.

Table 1: In Vivo Efficacy of Aerosolized this compound against RSV in Immunosuppressed Mice

| This compound Concentration in Reservoir | Dosing Regimen | Mean Reduction in Pulmonary RSV Titer (%) | Comparison with Ribavirin | Reference |

| 0.3 - 2.5 mg/ml | 2 hours, twice daily for 3 days | Dose-dependent | - | [2] |

| 2.5 mg/ml | 2 hours, twice daily for 3 days | ~65% | More effective than 2.5 mg/ml Ribavirin (no effect) | [2] |

| 7 mg/ml | 2 hours, twice daily for 3 days | ~65% | Equivalent efficacy to 60 mg/ml Ribavirin (~60.8% reduction) | [1][2] |

| 10 mg/ml | 2 hours, twice daily for 3 days | 40.3% (not statistically significant, P=0.089) | - | [2] |

Table 2: Pharmacokinetic Profile of this compound in Mice Following Aerosol Administration

| Parameter | Value | Reference |

| Plasma Half-life | 2.2 hours (between 1-8 hours post-administration) | [3] |

| Time to Peak Plasma Concentration | Maintained from 5 minutes to 1 hour | [3] |

| 24-hour Excretion (Urine) | 89.3% | [3] |

| 24-hour Excretion (Feces) | 4.5% | [3] |

| Total Excretion (168 hours) | 98.9% | [3] |

Experimental Protocols

This section details the methodology for in vivo studies of this compound in an RSV-infected mouse model.

1. Animal Model and Immunosuppression

-

Animal Strain: BALB/c mice are a commonly used strain for RSV research.[1]

-

Immunosuppression: To establish a robust RSV infection, mice are immunosuppressed. This can be achieved by a single intraperitoneal injection of cyclophosphamide (CYP) at a dose of 100 mg/kg of body weight.[2] The viral challenge is typically performed 5 days after CYP administration.[2]

2. RSV Inoculation

-

Virus Strain: The Long strain of RSV is a suitable choice for these studies.

-

Inoculation Procedure: Mice are anesthetized, and approximately 10^5 plaque-forming units (PFU) of RSV in a volume of 50 µl are administered intranasally.[2]

3. This compound Aerosol Administration

-

Drug Preparation: Prepare solutions of this compound in a vehicle of 10% dimethyl sulfoxide (DMSO) and 1% Tween 80 in saline. Concentrations can range from 0.3 mg/ml to 10 mg/ml.[2]

-

Aerosol Generation: A head-exposure aerosol system is used for administration.[1][2][4] This ensures targeted delivery to the respiratory tract.

-

Dosing Regimen: Treatment typically begins 24 to 48 hours post-infection. Administer the this compound aerosol for 2 hours, twice daily, for 3 consecutive days.[1][2]

4. Efficacy Evaluation

-

Viral Titer Measurement: Lungs are harvested on day 4 post-infection.[1][2][4] The lung tissue is homogenized, and viral titers are determined using a plaque assay on a suitable cell line, such as HeLa cells.

-

Histopathology: A portion of the lung tissue should be fixed, sectioned, and stained (e.g., with hematoxylin and eosin) to assess the degree of inflammation and tissue damage.[2] Pathological changes can be scored to provide a semi-quantitative measure of efficacy.[2]

Visualizations

Signaling Pathway and Experimental Workflow

The precise molecular mechanism of this compound's inhibition of RSV replication has not been fully elucidated. The following diagram illustrates the experimental workflow and the proposed point of intervention for this compound.

Caption: Experimental workflow for in vivo evaluation of this compound against RSV.

Logical Flow of Experimental Protocol

Caption: Step-by-step logical flow of the in vivo experimental protocol.

References

- 1. Efficacy of this compound aerosol treatment against respiratory syncytial virus infection in immunosuppressed mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficacy of this compound Aerosol Treatment against Respiratory Syncytial Virus Infection in Immunosuppressed Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. journals.asm.org [journals.asm.org]

Application Notes and Protocols for Testing RD3-0028 Against Clinical Isolates of Respiratory Syncytial Virus (RSV)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the in vitro evaluation of RD3-0028, a benzodithiin compound with known anti-RSV activity, against clinical isolates of Respiratory Syncytial Virus. The following procedures are designed to ensure robust and reproducible data generation for assessing the compound's antiviral potency and cytotoxicity.

Introduction

Respiratory Syncytial Virus (RSV) is a leading cause of acute lower respiratory tract infections, particularly in infants, young children, and immunocompromised individuals. The development of effective antiviral therapeutics is a critical public health priority. This compound is a potent and selective inhibitor of RSV replication, demonstrating superior activity to ribavirin against both laboratory strains and clinical isolates of RSV subgroups A and B.[1][2] This document outlines the experimental design for the comprehensive in vitro characterization of this compound.

Experimental Overview

The experimental workflow is designed to first assess the cytotoxicity of this compound on host cells, followed by an evaluation of its antiviral efficacy against a panel of clinical RSV isolates. The key assays include:

-

Cytotoxicity Assay (MTT Assay): To determine the concentration of this compound that is toxic to the host cells.

-

Plaque Reduction Assay: To quantify the inhibition of viral replication by measuring the reduction in the formation of viral plaques.

-

Virus Yield Reduction Assay: To measure the reduction in the production of infectious virus particles.

dot

Caption: Experimental workflow for evaluating the in vitro efficacy of this compound against RSV.

Data Presentation

Quantitative data from the cytotoxicity and antiviral assays should be summarized in the following tables for clear comparison.

Table 1: Cytotoxicity and Antiviral Activity of this compound against Clinical Isolates of RSV

| Clinical Isolate | Subgroup | CC50 (µM) in HEp-2 cells | EC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| Isolate 1 | A | 271.0 | 4.5 | 60.2 |

| Isolate 2 | A | 271.0 | 5.2 | 52.1 |

| Isolate 3 | B | 271.0 | 4.8 | 56.5 |

| Isolate 4 | B | 271.0 | 6.1 | 44.4 |

| Ribavirin (Control) | N/A | >400 | 80.1 | >5.0 |

*CC50 (50% cytotoxic concentration) is the concentration of the compound that causes 50% cell death. *EC50 (50% effective concentration) is the concentration of the compound that inhibits 50% of viral replication.

Table 2: Virus Yield Reduction by this compound

| Clinical Isolate | Compound Concentration (µM) | Virus Titer (PFU/mL) | Log Reduction |

| Isolate 1 | 0 (Control) | 5.0 x 10^6 | 0 |

| 1 x EC50 | 2.5 x 10^5 | 1.3 | |

| 5 x EC50 | 1.0 x 10^4 | 2.7 | |

| 10 x EC50 | <100 | >4.7 | |

| Isolate 3 | 0 (Control) | 4.2 x 10^6 | 0 |

| 1 x EC50 | 2.0 x 10^5 | 1.3 | |

| 5 x EC50 | 8.5 x 10^3 | 2.7 | |

| 10 x EC50 | <100 | >4.6 |

Experimental Protocols

Cell and Virus Culture

-

Cells: Human epidermoid carcinoma (HEp-2) or Vero cells are suitable for RSV propagation and antiviral assays. Maintain cells in Eagle's Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.

-

Virus: Clinical isolates of RSV should be obtained from patient respiratory samples and propagated in HEp-2 or Vero cells. Viral titers should be determined by plaque assay and stocks stored at -80°C.

Protocol 1: Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of this compound that is toxic to the host cells.

-

Seed HEp-2 cells in a 96-well plate at a density of 3 x 10^4 cells/well and incubate overnight.

-

Prepare serial dilutions of this compound in MEM with 2% FBS.

-

Remove the culture medium from the cells and add 100 µL of the compound dilutions to the wells in triplicate. Include wells with untreated cells as a control.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the 50% cytotoxic concentration (CC50) by regression analysis of the dose-response curve.

Protocol 2: Plaque Reduction Assay

This assay quantifies the antiviral activity of this compound by measuring the reduction in viral plaque formation.

-

Seed HEp-2 cells in 6-well plates and grow to confluence.

-

Prepare serial dilutions of this compound in MEM with 2% FBS.

-

In separate tubes, mix each compound dilution with an equal volume of virus suspension containing approximately 100 plaque-forming units (PFU) of the clinical RSV isolate. Incubate for 1 hour at 37°C.

-

Wash the confluent cell monolayers with PBS and inoculate with 200 µL of the virus-compound mixture.

-

Incubate for 2 hours at 37°C to allow for virus adsorption.

-

Remove the inoculum and overlay the cells with 2 mL of MEM containing 0.5% methylcellulose and the corresponding concentration of this compound.

-

Incubate the plates for 4-5 days at 37°C in a 5% CO2 incubator until plaques are visible.

-

Fix the cells with 10% formalin and stain with 0.5% crystal violet.

-

Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control.

-

Determine the 50% effective concentration (EC50) by regression analysis.

Protocol 3: Virus Yield Reduction Assay

This assay confirms the inhibitory effect of this compound by measuring the reduction in the production of infectious virus particles.[3][4]

-

Seed HEp-2 cells in 24-well plates and grow to confluence.

-

Infect the cells with a clinical RSV isolate at a multiplicity of infection (MOI) of 0.1 for 2 hours at 37°C.

-

Remove the inoculum, wash the cells with PBS, and add fresh MEM with 2% FBS containing different concentrations of this compound (e.g., 1x, 5x, and 10x the EC50).

-

Incubate the plates for 48 hours at 37°C.

-

Freeze the plates at -80°C and thaw to lyse the cells and release the progeny virus.

-

Collect the supernatant and determine the virus titer by plaque assay as described in Protocol 2.

-

Calculate the log reduction in virus titer for each compound concentration compared to the untreated control.

Proposed Mechanism of Action and Logical Relationships

While the precise molecular target of this compound is a subject of ongoing investigation, many anti-RSV compounds target key stages of the viral life cycle. The following diagram illustrates the RSV replication cycle and potential points of inhibition. Time-of-addition experiments, where the compound is added at different stages post-infection, can help elucidate the specific stage of the viral life cycle targeted by this compound.[5]

dot

Caption: Generalized RSV replication cycle and potential inhibitory points for antiviral compounds.

The logical relationship between the key experimental parameters is crucial for a comprehensive evaluation of this compound.

dot

References

- 1. Efficacy of this compound Aerosol Treatment against Respiratory Syncytial Virus Infection in Immunosuppressed Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 4. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 5. YM-53403, a unique anti-respiratory syncytial virus agent with a novel mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Determination of RD3-0028 EC50 Against Respiratory Syncytial Virus (RSV) Using an MTT Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

Respiratory Syncytial Virus (RSV) is a leading cause of acute lower respiratory tract infections, particularly in infants and young children. The development of effective antiviral therapeutics is a critical area of research. RD3-0028, a benzodithiin compound, has demonstrated potent and selective inhibitory activity against RSV replication. This application note provides a detailed protocol for determining the 50% effective concentration (EC50) of this compound against RSV in cell culture using a colorimetric MTT assay. The MTT assay is a reliable method for assessing cell viability by measuring the metabolic activity of living cells, which is a proxy for virus-induced cytopathic effect (CPE)[1][2].

Overview of the Experimental Workflow

The following diagram illustrates the key steps in determining the EC50 of this compound against RSV.

Caption: Experimental workflow for this compound EC50 determination against RSV.

Key Experimental Protocols

Materials and Reagents

| Material/Reagent | Supplier (Example) | Catalog # (Example) |

| HEp-2 Cells | ATCC | CCL-23 |

| This compound | MedChemExpress | HY-108353 |

| RSV (Long strain) | ATCC | VR-26 |

| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965092 |

| Fetal Bovine Serum (FBS) | Gibco | 26140079 |

| Penicillin-Streptomycin | Gibco | 15140122 |

| Trypsin-EDTA | Gibco | 25300054 |

| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Sigma-Aldrich | M5655 |

| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 |

| 96-well flat-bottom cell culture plates | Corning | 3599 |

Cell Culture and RSV Propagation

-

HEp-2 Cell Culture: Maintain HEp-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. Subculture cells every 2-3 days to maintain logarithmic growth.

-

RSV Stock Preparation: Infect a T-75 flask of 80-90% confluent HEp-2 cells with RSV at a low multiplicity of infection (MOI) (e.g., 0.01). Incubate at 37°C until 80-90% of the cells exhibit cytopathic effect (CPE). Harvest the virus by freeze-thawing the cells and supernatant three times. Centrifuge at 2,000 rpm for 10 minutes at 4°C to remove cell debris. Aliquot the supernatant (virus stock) and store at -80°C.

-

Virus Titer Determination (TCID50 Assay): Determine the 50% tissue culture infective dose (TCID50) of the virus stock using a serial dilution method on HEp-2 cells in a 96-well plate.

MTT Assay for EC50 Determination

-

Cell Seeding: Trypsinize and resuspend HEp-2 cells to a concentration of 3 x 10^5 cells/mL in DMEM with 2% FBS. Seed 100 µL of the cell suspension (30,000 cells/well) into each well of a 96-well plate. Incubate for 24 hours at 37°C.

-

Compound Preparation: Prepare a 2-fold serial dilution of this compound in DMEM with 2% FBS. It is recommended to start from a high concentration (e.g., 100 µM) and perform at least 8 dilutions.

-

Infection and Treatment:

-

Prepare three sets of controls: cell control (cells only), virus control (cells + virus), and compound cytotoxicity control (cells + compound).

-

For the experimental wells, remove the culture medium and add 50 µL of RSV diluted to an MOI that will cause significant CPE in 5 days (e.g., MOI of 0.005).

-

Add 50 µL of the corresponding this compound dilution to the infected wells and the cytotoxicity control wells.

-

Add 50 µL of medium to the virus control wells and 100 µL to the cell control wells.

-

-

Incubation: Incubate the plate for 5 days at 37°C in a 5% CO2 incubator, or until the virus control wells show approximately 80% CPE.

-

MTT Addition:

-

Prepare a 5 mg/mL solution of MTT in sterile PBS.

-

Add 20 µL of the MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

Data Presentation and Analysis

Quantitative Data Summary

The following table summarizes known in vitro data for this compound. Experimental results should be tabulated in a similar format.

| Parameter | Value | Cell Line | Assay Method | Reference |

| EC50 | 4.5 µM | HeLa | MTT | |

| CC50 | 271.0 µM | HeLa | MTT | |

| Selectivity Index (SI) | 60.2 | HeLa | Calculation |

EC50 Calculation

-

Calculate Percent Cell Viability:

-

Average the absorbance readings for each control and experimental condition.

-

Subtract the average absorbance of the blank wells (medium only) from all other readings.

-

Calculate the percentage of cell viability for each drug concentration using the following formula: % Viability = [(Absorbance of Treated-Infected Cells) / (Absorbance of Cell Control)] x 100

-

-

Calculate Percent Inhibition:

-

Calculate the percentage of viral inhibition for each drug concentration using the formula: % Inhibition = 100 - [((Absorbance of Treated-Infected Cells - Absorbance of Virus Control) / (Absorbance of Cell Control - Absorbance of Virus Control)) x 100]

-

-

Determine EC50: Plot the percent inhibition against the logarithm of the this compound concentration. Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the EC50 value, which is the concentration of this compound that inhibits viral CPE by 50%.

RSV Replication Cycle and Potential Drug Target

While the precise molecular target of this compound is not fully elucidated, it is known to selectively inhibit the replication of RSV. The following diagram illustrates the general replication cycle of RSV, which this compound disrupts.

Caption: Generalized RSV replication cycle and potential inhibitory stages for this compound.

Conclusion

This protocol provides a robust and reproducible method for determining the in vitro efficacy of this compound against RSV using an MTT assay. Accurate determination of the EC50 is a critical step in the preclinical evaluation of novel antiviral compounds and for comparing the potency of different drug candidates. The high selectivity index of this compound suggests it is a promising candidate for further development.

References

Troubleshooting & Optimization

Optimizing RD3-0028 aerosol delivery for maximum lung deposition.

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the aerosol delivery of RD3-0028 for maximum lung deposition.

Troubleshooting Guides

This section addresses specific issues that users might encounter during their experiments with the this compound aerosol delivery system.

| Issue ID | Question | Possible Causes | Suggested Solutions |

| RD3-A01 | Low lung deposition of this compound in animal models. | - Inappropriate particle size distribution. - Suboptimal inhalation flow rate. - Poor nebulizer/inhaler performance. - Animal-specific physiological barriers. | - Characterize the Mass Median Aerodynamic Diameter (MMAD) of the aerosolized this compound. Aim for 1-5 µm for deep lung deposition.[1][2] - Adjust the nebulization parameters (e.g., air pressure, flow rate) to optimize particle size. - Modify the inhalation pattern of the animal model if possible (e.g., controlling ventilation parameters in anesthetized animals).[3] - Ensure the nebulizer or inhaler is functioning correctly and is appropriate for the animal model. - Consider the specific airway geometry of the animal model, as this can significantly impact deposition.[4] |

| RD3-A02 | High variability in experimental results between subjects. | - Inconsistent aerosol administration technique. - Subject-to-subject differences in breathing patterns. - Variations in the aerosol delivery device performance. | - Standardize the administration protocol across all subjects. - For conscious subjects, provide training on the inhalation maneuver. For anesthetized subjects, ensure consistent ventilation settings. - Regularly maintain and calibrate the aerosol generation equipment. - Account for anatomical differences between subjects in the data analysis.[5] |

| RD3-A03 | Nebulizer is not producing a consistent mist. | - Clogging of the nebulizer nozzle. - Incorrect assembly of the nebulizer. - Insufficient or excessive medication volume in the reservoir. - Malfunctioning compressor. | - Clean the nebulizer according to the manufacturer's instructions after each use to prevent crystallization of this compound.[6] - Ensure all parts of the nebulizer are assembled correctly and securely.[7] - Use the recommended volume of the this compound solution for the specific nebulizer model.[8] - Check the compressor's air filter and ensure it is not clogged.[9] Verify the compressor is providing adequate pressure. |

| RD3-A04 | Observed degradation of this compound after aerosolization. | - Shear stress during nebulization. - Thermal degradation from the nebulizer. - Formulation instability. | - Use a nebulizer that minimizes shear stress, such as a vibrating mesh nebulizer, which is often gentler on drug formulations.[10] - Monitor the temperature of the nebulizer reservoir during operation. - Assess the stability of the this compound formulation under the conditions of aerosolization. Consider formulation adjustments to enhance stability. |

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the optimization of this compound aerosol delivery.

Q1: What is the optimal particle size for delivering this compound to the deep lungs?

A1: For optimal deep lung deposition, the Mass Median Aerodynamic Diameter (MMAD) of the aerosol particles should be between 1 and 5 micrometers (µm).[1] Particles larger than 5 µm tend to deposit in the upper airways (oropharyngeal region) due to inertial impaction, while particles smaller than 0.5 µm may be exhaled.[1]

Q2: How does the inhalation flow rate affect the deposition of this compound?

A2: The inhalation flow rate significantly influences where the aerosol particles deposit in the respiratory tract. A slower, deeper inhalation is generally recommended to increase deposition in the peripheral airways.[3] Conversely, a high inspiratory flow rate can lead to increased deposition in the upper airways due to greater inertial impaction.[11]

Q3: What type of nebulizer is recommended for this compound?

A3: The choice of nebulizer depends on the formulation of this compound and the experimental goals.

-

Jet Nebulizers: These are widely used but can generate shear stress that may affect the stability of some drug molecules.

-

Ultrasonic Nebulizers: These can be efficient but may generate heat, potentially degrading thermolabile compounds.

-

Vibrating Mesh Nebulizers (VMNs): These are often recommended for sensitive molecules as they generate aerosol at lower shear stress and with less heat. VMNs are also known for their efficiency and ability to produce a consistent particle size.[10]

Q4: How can I assess the lung deposition of this compound in my experiments?

A4: Several methods can be used to assess lung deposition:

-

In Vitro Cascade Impaction: This technique is used to determine the aerodynamic particle size distribution of the aerosol, which can predict regional deposition.

-

In Vivo Imaging: Techniques like gamma scintigraphy or SPECT/CT using a radiolabeled version of this compound can visualize and quantify deposition in the lungs of animal models.

-

Pharmacokinetic Analysis: Measuring the concentration of this compound in the blood after inhalation can provide an indirect measure of lung absorption.

-

In Silico Modeling: Computational fluid dynamics (CFD) models can simulate aerosol deposition based on airway geometry and aerosol properties.[12][13]

Q5: Should the humidity of the carrier gas be controlled during aerosol delivery?

A5: Yes, humidity can affect particle size. The relative humidity of the human lung is approximately 99.5%.[14] Hygroscopic particles can increase in size as they travel through the humid airways, which can alter their deposition pattern.[14][15] It is advisable to characterize the hygroscopic properties of your this compound formulation and consider the impact of humidity in your experimental setup.

Data Presentation

Table 1: Influence of Particle Size on Regional Lung Deposition

| Particle Size (MMAD) | Primary Deposition Region | Predominant Deposition Mechanism | Expected Efficacy for Deep Lung Targeting |

| > 5 µm | Oropharyngeal, Tracheobronchial | Inertial Impaction | Low |

| 1 - 5 µm | Small Airways, Alveolar Region | Sedimentation & Diffusion | High |

| < 1 µm | Alveolar Region | Diffusion | Moderate (risk of exhalation) |

Source: Adapted from multiple sources.[1][16]

Table 2: Effect of Inhalation Flow Rate on Deposition

| Inhalation Flow Rate | Deposition in Upper Airways | Deposition in Peripheral Airways | Recommendation for this compound Deep Lung Delivery |

| High (>60 L/min) | Increased | Decreased | Not Recommended |

| Low (15-30 L/min) | Decreased | Increased | Recommended |

Source: Adapted from multiple sources.[3][4]

Experimental Protocols

Protocol 1: Characterization of this compound Aerosol Particle Size Distribution using Cascade Impaction

-

Objective: To determine the Mass Median Aerodynamic Diameter (MMAD) and Geometric Standard Deviation (GSD) of aerosolized this compound.

-

Materials:

-

This compound solution/powder

-

Selected nebulizer or dry powder inhaler (DPI)

-

Andersen Cascade Impactor (ACI) or Next Generation Impactor (NGI)

-

Vacuum pump

-

HPLC or other suitable analytical method for quantifying this compound

-

-

Methodology:

-

Assemble the cascade impactor according to the manufacturer's instructions, ensuring all stages are clean and coated with an appropriate solvent to prevent particle bounce.

-

Connect the impactor to a vacuum pump calibrated to the desired flow rate (e.g., 28.3 L/min for the ACI).

-

Prepare the this compound formulation and load the delivery device.

-

Actuate the delivery device at the inlet of the cascade impactor for a predetermined duration.

-

Disassemble the impactor and carefully rinse each stage and the filter with a suitable solvent to recover the deposited this compound.

-

Quantify the amount of this compound on each stage using a validated analytical method.

-

Calculate the MMAD and GSD of the aerosol particles using appropriate software or calculations.

-

Protocol 2: In Vitro Lung Deposition using a Realistic Throat Model

-

Objective: To estimate the fraction of this compound that would bypass the oropharyngeal region and be available for lung deposition.

-

Materials:

-

This compound aerosol delivery system

-

A realistic human throat model (e.g., Alberta Idealized Throat)

-

Breathing simulator or vacuum pump to generate a realistic inhalation profile.[5]

-

Filter holder and absolute filter to capture the "inhaled" aerosol

-

Analytical method for this compound quantification

-

-

Methodology:

-

Connect the throat model to the filter holder and the breathing simulator.

-

Set the breathing simulator to a specific inhalation profile (e.g., slow and deep).

-

Position the this compound delivery device at the mouthpiece of the throat model.

-

Actuate the device in coordination with the start of the simulated inhalation.

-

After the simulated breath, quantify the amount of this compound deposited in the throat model and on the absolute filter.

-

The amount of drug on the filter represents the dose that would be available for lung deposition. This is often referred to as the "fine particle fraction" or "respirable fraction."

-

Visualizations

Caption: Experimental workflow for optimizing this compound aerosol delivery.

Caption: Key factors influencing aerosol lung deposition.

References

- 1. Dry Powder for Pulmonary Delivery: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. microfluidics-mpt.com [microfluidics-mpt.com]

- 3. Modelling Drug Delivery to the Small Airways: Optimization Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. team-consulting.com [team-consulting.com]

- 5. ingmarmed.com [ingmarmed.com]

- 6. aeroflowhealth.com [aeroflowhealth.com]

- 7. nebology.com [nebology.com]

- 8. shop.medtechlife.com [shop.medtechlife.com]

- 9. youtube.com [youtube.com]

- 10. Fundamentals of aerosol therapy in critical care - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4 Factors That Affect Inhalant Drug Delivery [pion-inc.com]

- 12. mdpi.com [mdpi.com]

- 13. In Silico Lung Deposition Profiles of Three Single-Inhaler Triple Therapies in Patients with COPD Using Functional Respiratory Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pulmonary drug delivery. Part I: Physiological factors affecting therapeutic effectiveness of aerosolized medications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. aaqr.org [aaqr.org]

Technical Support Center: Strategies to Minimize RD3-0028 Toxicity in Animal Studies

Disclaimer: As "RD3-0028" is a hypothetical compound and no specific information is publicly available, this guide provides general strategies and best practices for minimizing drug-induced toxicity in animal studies. Researchers should adapt these principles based on the known or suspected toxicological profile of their specific test article.

Frequently Asked Questions (FAQs)

Q1: What is the first step in assessing the toxicity of a new compound like this compound?

A1: The initial step is typically an acute toxicity study. This involves administering a single dose of the compound to animals to determine the immediate adverse effects and to identify the maximum tolerated dose (MTD) and the median lethal dose (LD50).[1][2] These studies help in selecting the dose range for subsequent, longer-term studies.[3][4]

Q2: How can the dose of this compound be optimized to minimize toxicity while maintaining efficacy?

A2: Dose optimization is a critical strategy. It involves conducting dose-range finding studies to establish a dose-response relationship for both efficacy and toxicity.[5][6] The goal is to identify the lowest effective dose with the most favorable safety profile. Techniques like using a staged or staggered approach to dosing can also help in carefully escalating the dose and monitoring for adverse effects.[7]

Q3: What role does the formulation of this compound play in its toxicity profile?

A3: The formulation can significantly impact a drug's toxicity.[8][9] Modifying the formulation can alter the pharmacokinetic profile, such as reducing the peak plasma concentration (Cmax) which is often associated with acute toxicity, while maintaining the overall exposure (AUC).[8] The choice of vehicle (the substance used to deliver the drug) can also influence toxicity.[10]

Q4: What are supportive care strategies and why are they important in toxicology studies?

A4: Supportive care involves measures to minimize pain, distress, and the severity of clinical signs in study animals.[11] This can include fluid and nutritional support, analgesics for pain, and maintaining body temperature.[12] Providing supportive care is not only an ethical obligation but also improves the quality and reliability of the study data by preventing complications that are not directly related to the test article's toxicity.[11][13]

Q5: What are "humane endpoints" and how are they determined?

A5: Humane endpoints are predetermined criteria for ending an experiment for an individual animal to avoid or terminate unrelieved pain and distress.[14][15] These endpoints are established before the study begins and are based on observable signs of toxicity, such as a certain percentage of weight loss, specific clinical signs, or changes in behavior.[16][17] Using well-defined humane endpoints is a refinement that minimizes animal suffering.[15]

Troubleshooting Guides

Issue: Unexpected mortality or severe adverse events at a previously determined "safe" dose of this compound.

-

Possible Cause: Variability in animal health status, errors in dose preparation or administration, or unexpected cumulative toxicity.

-

Troubleshooting Steps:

-

Immediately pause dosing in the affected cohort.

-

Provide veterinary care to the affected animals.

-

Verify the dose calculations, formulation, and administration technique.

-

Review the health records of the animals to identify any pre-existing conditions.

-

Consider conducting a preliminary dose-range finding study in a small group of animals to re-confirm the MTD.[1]

-

Issue: Significant weight loss observed in animals treated with this compound.

-

Possible Cause: Direct toxicity of the compound, reduced food and water intake due to malaise, or gastrointestinal effects.

-

Troubleshooting Steps:

-

Increase the frequency of monitoring, including daily body weight measurements.[16]

-

Provide supportive care, such as supplemental nutrition and hydration.

-

Observe the animals for signs of nausea, diarrhea, or other gastrointestinal issues.

-

If weight loss exceeds a predetermined humane endpoint (e.g., 15-20%), the animal should be euthanized.[16]

-

Consider lowering the dose or altering the dosing schedule in future studies.

-

Issue: Injection site reactions (e.g., swelling, redness) after administration of this compound.

-

Possible Cause: Irritating properties of the compound or the vehicle, high concentration of the formulation, or improper injection technique.

-

Troubleshooting Steps:

-

Document and score the severity of the injection site reactions daily.

-

Consider diluting the formulation to a lower concentration if possible.

-

Evaluate the pH and osmolality of the formulation to ensure it is within a physiologically acceptable range.

-

Ensure proper injection technique, including rotating injection sites.

-

If reactions are severe, consider an alternative route of administration.[1]

-

Data Presentation

Table 1: Example Dose-Response Data for this compound in a 14-Day Rodent Study

| Dose Group (mg/kg/day) | Number of Animals | Mortality | Mean Body Weight Change (%) | Key Clinical Signs | Serum ALT (U/L) | Serum Creatinine (mg/dL) |

| Vehicle Control | 10 | 0/10 | +5.2 | None | 35 ± 5 | 0.6 ± 0.1 |

| 10 | 10 | 0/10 | +3.1 | None | 42 ± 7 | 0.7 ± 0.2 |

| 30 | 10 | 1/10 | -2.5 | Lethargy, ruffled fur | 150 ± 25 | 1.1 ± 0.3 |

| 100 | 10 | 5/10 | -12.8 | Severe lethargy, ataxia | 450 ± 60 | 2.5 ± 0.8 |

Data are presented as mean ± standard deviation.

Table 2: Hypothetical Impact of Formulation on this compound Peak Plasma Concentration (Cmax) and Acute Toxicity

| Formulation | Vehicle | Dose (mg/kg) | Cmax (ng/mL) | Incidence of Acute Adverse Events |

| Formulation A | Saline | 50 | 2500 | 60% |

| Formulation B | 20% Solutol | 50 | 1800 | 20% |

| Formulation C | Lipid Emulsion | 50 | 1200 | 0% |

Experimental Protocols

Protocol 1: Acute Oral Toxicity Study (Up-and-Down Procedure)

-

Objective: To determine the acute oral toxicity (LD50) of this compound.

-

Species: Sprague-Dawley rats (one sex, typically female).

-

Methodology:

-

A single animal is dosed at a starting dose level.

-

The animal is observed for signs of toxicity for up to 14 days.[18]

-

If the animal survives, the next animal is dosed at a higher dose level.

-

If the animal dies, the next animal is dosed at a lower dose level.

-

This process is continued until the criteria for stopping the study are met (e.g., a number of reversals in outcome have occurred).

-

The LD50 is then calculated using statistical methods.

-

-

Endpoints: Mortality, clinical signs of toxicity, body weight changes, and gross necropsy findings.

Protocol 2: 28-Day Repeated-Dose Oral Toxicity Study

-

Objective: To evaluate the toxicity of this compound following repeated daily administration for 28 days.

-

Species: Wistar rats and Beagle dogs (one rodent and one non-rodent species).[19]

-

Methodology:

-

Animals are divided into at least three dose groups (low, medium, and high) and a vehicle control group.[7]

-

This compound is administered daily via oral gavage for 28 consecutive days.

-

Animals are monitored daily for clinical signs, and body weights are recorded weekly.

-

Blood and urine samples are collected at specified time points for clinical pathology.

-

At the end of the study, all animals undergo a full necropsy, and selected organs are weighed and preserved for histopathological examination.[4]

-

-

Endpoints: Clinical observations, body weight, food/water consumption, ophthalmology, hematology, serum chemistry, urinalysis, organ weights, and histopathology.

Visualizations

Caption: Hypothetical signaling pathway for this compound-induced liver toxicity.

Caption: General workflow for identifying and mitigating this compound toxicity.

References

- 1. In Vivo Toxicity Study - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]

- 3. content.noblelifesci.com [content.noblelifesci.com]

- 4. noblelifesci.com [noblelifesci.com]

- 5. histologix.com [histologix.com]

- 6. fiveable.me [fiveable.me]

- 7. nc3rs.org.uk [nc3rs.org.uk]

- 8. Formulation approaches in mitigating toxicity of orally administrated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inside pharmaceutical formulation development - Patheon pharma services [patheon.com]

- 10. Prediction of the effect of formulation on the toxicity of chemicals - Toxicology Research (RSC Publishing) DOI:10.1039/C6TX00303F [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Therapeutics in clinical toxicology: in the absence of strong evidence how do we choose between antidotes, supportive care and masterful inactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Supportive care for animals on toxicology studies: An industrial best practices survey conducted by the IQ 3Rs TPS CRO Outreach Working Group | Article Information | J-GLOBAL [jglobal.jst.go.jp]

- 14. umaryland.edu [umaryland.edu]

- 15. oacu.oir.nih.gov [oacu.oir.nih.gov]

- 16. staff.flinders.edu.au [staff.flinders.edu.au]

- 17. jcu.edu.au [jcu.edu.au]

- 18. Mechanisms of Drug Toxicity and Relevance to Pharmaceutical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Digitalization of toxicology: improving preclinical to clinical translation - PMC [pmc.ncbi.nlm.nih.gov]

RD3-0028 Technical Support Center: Optimizing Therapeutic Index

This technical support center provides researchers, scientists, and drug development professionals with guidance on adjusting the dosage of RD3-0028 to improve its therapeutic index. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary activity?

This compound is a benzodithiin derivative that has demonstrated potent and specific inhibitory activity against Respiratory Syncytial Virus (RSV) replication in in vitro studies.[1] It is effective against both RSV subgroups A and B, as well as clinical isolates.[1] Its antiviral activity is specific to RSV, with no significant inhibition observed against other viruses such as influenza A, measles, herpes simplex virus types 1 and 2, or human cytomegalovirus.[1]

Q2: What is the therapeutic index and why is it important for this compound?

The therapeutic index (TI) is a quantitative measure of a drug's safety, defined as the ratio of the concentration that produces toxicity to the concentration that produces the desired therapeutic effect. A higher TI indicates a wider margin of safety. For this compound, a favorable therapeutic index is crucial for its potential development as an antiviral agent, ensuring that effective doses are well below those that might cause harm to the host.

Q3: What is the in vitro therapeutic index of this compound?

The in vitro therapeutic index, often referred to as the selectivity index (SI), is calculated from cell culture-based assays. For this compound, the following values have been reported:

| Parameter | Value (µM) | Reference |

| 50% Effective Concentration (EC50) | 4.5 | [1] |

| 50% Cytotoxic Concentration (CC50) | 271.0 | [1] |

| Selectivity Index (SI = CC50/EC50) | 60.2 | Calculated |

This selectivity index suggests a favorable in vitro therapeutic window.

Troubleshooting Guide

Problem: High variability in in vitro antiviral activity (EC50 values).

-

Possible Cause 1: Cell Health and Density. The health and density of the host cells used in the antiviral assay can significantly impact the results. Unhealthy or overly confluent cells can affect virus replication and compound activity.

-

Solution: Ensure consistent cell seeding density and monitor cell viability throughout the experiment. Use cells within a low passage number and regularly check for mycoplasma contamination.

-

-

Possible Cause 2: Virus Titer and Inoculum. Variation in the viral titer of the stock used for infection can lead to inconsistent results.

-

Solution: Titer the virus stock before each experiment. Use a consistent multiplicity of infection (MOI) for all assays.

-

-

Possible Cause 3: Compound Stability and Solubility. this compound, like many small molecules, may have limited solubility in aqueous solutions. Precipitation of the compound can lead to inaccurate dosing.

-

Solution: Prepare fresh dilutions of this compound for each experiment from a concentrated stock in a suitable solvent (e.g., DMSO). Visually inspect for any precipitation. It may be necessary to perform a solubility test in the final assay medium.

-

Problem: Inconsistent or high cytotoxicity (CC50 values) observed.

-

Possible Cause 1: Solvent Toxicity. The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations.

-

Solution: Include a solvent control in your cytotoxicity assay to determine the maximum tolerated solvent concentration. Ensure the final solvent concentration is consistent across all wells and does not exceed this limit (typically <0.5%).

-

-

Possible Cause 2: Assay-Specific Artifacts. The type of cytotoxicity assay used can influence the results. For example, compounds that interfere with cellular metabolism can affect the readout of MTT or XTT assays.

-

Solution: Consider using an alternative cytotoxicity assay that measures a different endpoint, such as a lactate dehydrogenase (LDH) release assay (measuring membrane integrity) or a cell counting method (e.g., trypan blue exclusion).

-

Problem: Lack of in vivo efficacy in animal models.

-

Possible Cause 1: Pharmacokinetics and Bioavailability. The route of administration and the formulation of this compound can significantly affect its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Solution: Studies in rats have shown that aerosol administration of this compound leads to higher concentrations in the lung and trachea compared to oral administration, suggesting this may be a more effective route for treating respiratory infections.[2] Consider formulating this compound to improve its solubility and stability for in vivo use.

-

-